Cas no 915923-41-0 (1-Allyl-6-oxopiperidine-3-carboxylic acid)
1-Allyl-6-oxopiperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Allyl-6-oxopiperidine-3-carboxylic acid
- 1-allyl-6-oxopiperidine-3-carboxylic acid(SALTDATA: FREE)
- 6-oxo-1-prop-2-enylpiperidine-3-carboxylic acid
- BS-36462
- SCHEMBL6128607
- CS-0363918
- 915923-41-0
- DTXSID10660750
- AKOS011514983
- 1-Allyl-6-oxo-3-piperidinecarboxylic acid
- 1-ALLYL-6-OXOPIPERIDINE-3-CARBOXYLICACID
- 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid
- MFCD08691597
- CHEMBRDG-BB 4015800
- SB42670
-
- MDL: MFCD08691597
- Inchi: 1S/C9H13NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2,7H,1,3-6H2,(H,12,13)
- InChI Key: AOFDOEKCFHBUKP-UHFFFAOYSA-N
- SMILES: O=C1CCC(C(=O)O)CN1CC=C
Computed Properties
- Exact Mass: 183.09000
- Monoisotopic Mass: 183.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 57.6Ų
Experimental Properties
- PSA: 57.61000
- LogP: 0.43350
1-Allyl-6-oxopiperidine-3-carboxylic acid Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
1-Allyl-6-oxopiperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A620540-50mg |
1-Allyl-6-oxopiperidine-3-carboxylic Acid |
915923-41-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620540-100mg |
1-Allyl-6-oxopiperidine-3-carboxylic Acid |
915923-41-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A620540-500mg |
1-Allyl-6-oxopiperidine-3-carboxylic Acid |
915923-41-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM529398-1g |
1-Allyl-6-oxopiperidine-3-carboxylic acid |
915923-41-0 | 95% | 1g |
$119 | 2022-08-31 | |
| Chemenu | CM529398-5g |
1-Allyl-6-oxopiperidine-3-carboxylic acid |
915923-41-0 | 95% | 5g |
$276 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1241143-5g |
1-ALLYL-6-OXOPIPERIDINE-3-CARBOXYLIC ACID |
915923-41-0 | 95% | 5g |
$315 | 2024-06-07 | |
| 1PlusChem | 1P006GZS-1g |
1-allyl-6-oxopiperidine-3-carboxylic acid |
915923-41-0 | 95% | 1g |
$61.00 | 2025-02-21 | |
| 1PlusChem | 1P006GZS-5g |
1-allyl-6-oxopiperidine-3-carboxylic acid |
915923-41-0 | 95% | 5g |
$212.00 | 2025-02-21 | |
| A2B Chem LLC | AD01160-1g |
1-Allyl-6-oxopiperidine-3-carboxylic acid |
915923-41-0 | 95% | 1g |
$61.00 | 2024-07-18 | |
| A2B Chem LLC | AD01160-5g |
1-Allyl-6-oxopiperidine-3-carboxylic acid |
915923-41-0 | 95% | 5g |
$212.00 | 2024-07-18 |
1-Allyl-6-oxopiperidine-3-carboxylic acid Suppliers
1-Allyl-6-oxopiperidine-3-carboxylic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-Allyl-6-oxopiperidine-3-carboxylic acid
Introduction to 1-Allyl-6-oxopiperidine-3-carboxylic acid (CAS No. 915923-41-0)
1-Allyl-6-oxopiperidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 915923-41-0, is a significant compound in the realm of medicinal chemistry and pharmacological research. This heterocyclic carboxylic acid derivative has garnered attention due to its structural versatility and potential applications in the development of novel therapeutic agents. The compound features a piperidine core, which is a common motif in bioactive molecules, combined with an allyl group and a carbonyl function at the 6-position, making it a valuable scaffold for further chemical modifications.
The piperidine ring is well-documented for its role in enhancing the pharmacokinetic properties of drug candidates, including solubility, metabolic stability, and binding affinity to biological targets. The presence of the allyl group at the 3-position introduces reactivity that can be exploited for further functionalization, such as through cross-coupling reactions or as a handle for linking other pharmacophores. Additionally, the carbonyl group at the 6-position provides a site for hydrogen bonding interactions, which are crucial for receptor binding and drug efficacy.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease-related pathways. Compounds like 1-Allyl-6-oxopiperidine-3-carboxylic acid have been explored as potential leads in the quest to modulate enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The unique structural features of this compound make it an attractive candidate for further derivatization to optimize its pharmacological profile.
One of the most compelling aspects of 1-Allyl-6-oxopiperidine-3-carboxylic acid is its potential as a building block for libraries of compounds in high-throughput screening (HTS) campaigns. The ability to rapidly synthesize and evaluate derivatives of this scaffold allows researchers to identify novel molecules with improved potency, selectivity, and safety profiles. Recent advancements in synthetic methodologies have made it more feasible to generate diverse analogs efficiently, accelerating the drug discovery process.
The allyl group in particular has been leveraged in innovative ways to enhance drug-like properties. For instance, it can be converted into other functional groups such as alcohols or amines through selective reactions, broadening the scope of possible derivatives. This adaptability makes 1-Allyl-6-oxopiperidine-3-carboxylic acid a versatile intermediate in medicinal chemistry.
Moreover, computational studies have begun to play a pivotal role in understanding the interactions between this compound and biological targets. Molecular modeling techniques have been employed to predict how modifications at different positions of the molecule might influence its binding affinity and selectivity. These insights are invaluable for guiding synthetic efforts toward more effective drug candidates.
Recent publications have highlighted the use of 1-Allyl-6-oxopiperidine-3-carboxylic acid as a precursor in the synthesis of kinase inhibitors, which are critical targets in oncology research. By strategically modifying the piperidine core and introducing additional functional groups, researchers have been able to develop compounds that exhibit potent inhibition of specific kinases implicated in cancer progression. These findings underscore the compound's potential as a starting point for developing next-generation anticancer agents.
The chemical stability of 1-Allyl-6-oxopiperidine-3-carboxylic acid is another area of interest. Understanding how this compound behaves under various storage conditions and during synthetic transformations is essential for ensuring its utility in research and development pipelines. Studies have shown that proper handling and storage can significantly enhance its shelf life and reactivity.
In conclusion, 1-Allyl-6-oxopiperidine-3-carboxylic acid (CAS No. 915923-41-0) represents a promising scaffold with diverse applications in medicinal chemistry. Its unique structural features, combined with recent advances in synthetic and computational methods, position it as a valuable asset for researchers striving to develop innovative therapeutic solutions. As ongoing studies continue to uncover new possibilities for this compound, its significance in drug discovery is likely to grow even further.
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